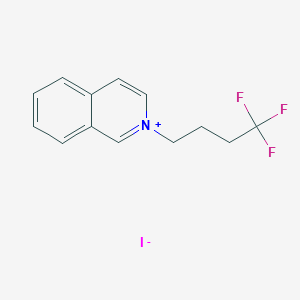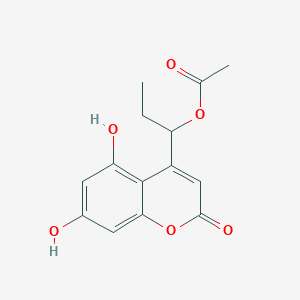
1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate is a chemical compound belonging to the class of coumarins Coumarins are naturally occurring phenolic substances made of fused benzene and α-pyrone rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate typically involves the condensation of resorcinol and ethylacetoacetate in the presence of a strong acid such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are commonly used for acetylation and benzoylation reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins.
Aplicaciones Científicas De Investigación
1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the development of dyes, fragrances, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity: Inhibiting the growth of bacteria and fungi by disrupting their cell membranes and metabolic pathways.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
- Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
- Baicalin
Uniqueness
1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate is unique due to its specific structural features, such as the propyl acetate group, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit a range of biological activities.
Propiedades
Número CAS |
111249-87-7 |
|---|---|
Fórmula molecular |
C14H14O6 |
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
1-(5,7-dihydroxy-2-oxochromen-4-yl)propyl acetate |
InChI |
InChI=1S/C14H14O6/c1-3-11(19-7(2)15)9-6-13(18)20-12-5-8(16)4-10(17)14(9)12/h4-6,11,16-17H,3H2,1-2H3 |
Clave InChI |
PBTOMQHCLCMGEK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=O)OC2=CC(=CC(=C12)O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


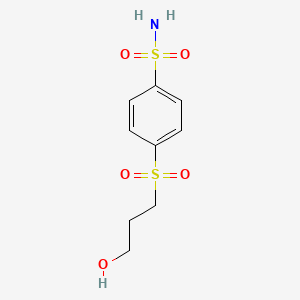
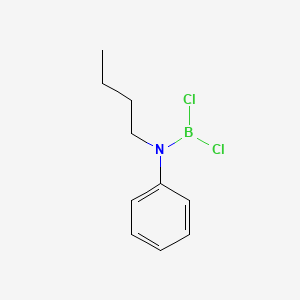
![1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B14313112.png)

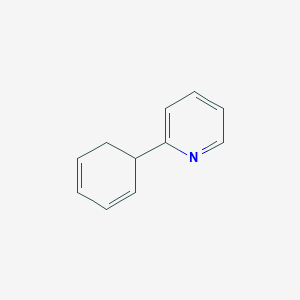
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
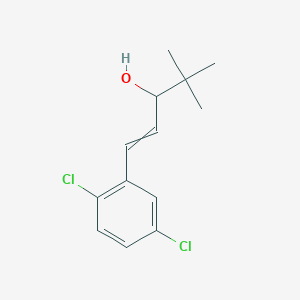
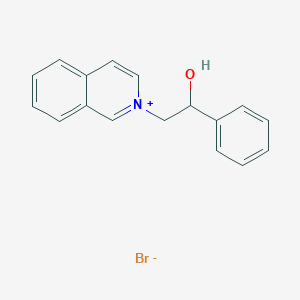
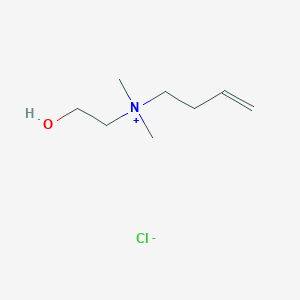
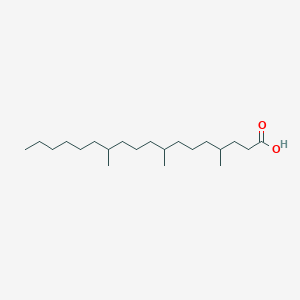
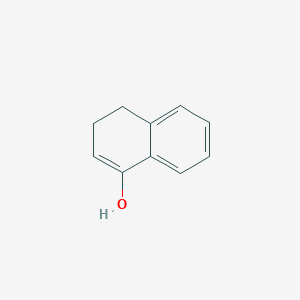
![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)
